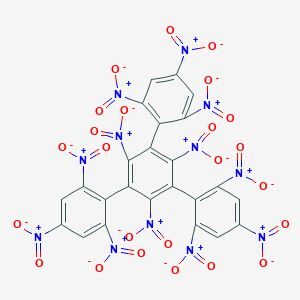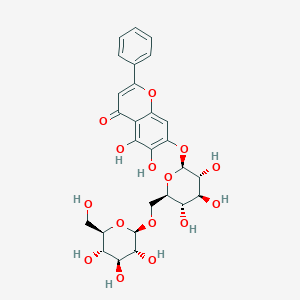
2,3,5,6-Tetrafluoro-4-iodopyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Preparation Methods
2,3,5,6-Tetrafluoro-4-iodopyridine can be synthesized through several methods. One common method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide. Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . These methods yield the desired compound with high efficiency and purity.
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-iodopyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. For instance, hydroxide ion, methoxide ion, and ammonia can attack the compound at the 2-position, resulting in the formation of 2-substituted trifluoro-4-iodopyridines . Additionally, the compound can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, which are useful intermediates in organic synthesis .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-iodopyridine has several applications in scientific research. It is used in the synthesis of fluorinated pyridines, which are valuable in medicinal chemistry due to their biological activity . The compound is also used in the development of imaging agents for biological applications .
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The presence of fluorine atoms in the compound increases its electron-withdrawing capacity, making it more reactive towards nucleophiles . This property is exploited in various chemical reactions to synthesize derivatives with desired properties.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-iodopyridine is unique compared to other fluorinated pyridines due to the presence of the iodine atom. Similar compounds include 2,3,5,6-tetrafluoropyridine and 3-chloro-2,4,5,6-tetrafluoropyridine . These compounds share similar fluorination patterns but differ in their reactivity and applications. The iodine atom in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPRQTRSDKIVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?
A1: The research primarily focuses on utilizing this compound as a starting material for further synthesis. Key reactions include:
- Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []
- Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []
- Coupling Reactions: this compound can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []
Q2: Why is the synthesis of this compound significant?
A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)







